molecular formula C23H33N3O4S B14781854 N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide

Cat. No.: B14781854
M. Wt: 447.6 g/mol
InChI Key: DIZRXGJWVMTPLL-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide typically involves multiple steps. The process begins with the preparation of the core indenoisoquinoline structure, followed by the introduction of the morpholinylpropyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    INO-1001: An isoindolinone derivative and potent inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with chemosensitization and radiosensitization properties.

    1-Morpholin-4-yl-isoquinoline, hydrobromide: A compound with a similar morpholine and isoquinoline structure.

Uniqueness

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H33N3O4S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide

InChI

InChI=1S/C23H33N3O4S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26/h6-7,14,19-22,24H,1-5,8-13,15H2,(H,25,27)

InChI Key

DIZRXGJWVMTPLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CC4=C(C3NC2=O)C=CC(=C4)S(=O)(=O)NCCCN5CCOCC5

Origin of Product

United States

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